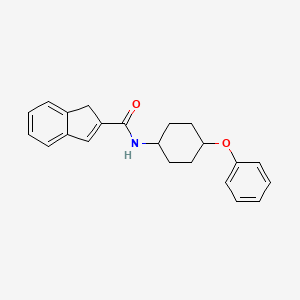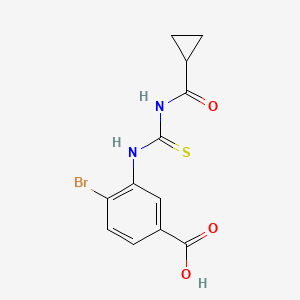![molecular formula C14H19N3O3S B7432579 N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide](/img/structure/B7432579.png)
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system that is involved in the development of several inflammatory diseases.
Mécanisme D'action
The NLRP3 inflammasome is a multiprotein complex that is involved in the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, thereby preventing the recruitment of ASC and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in various preclinical models of inflammatory diseases. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one limitation of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide. One potential direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential direction is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Moreover, the development of more effective delivery systems for N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide may enable its use in vivo, thereby expanding its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide involves the condensation of 3-methylfuran-2-carboxylic acid with cyclohexanecarbonyl chloride to form 3-methylfuran-2-carbonyl cyclohexanecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiourea to yield N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been extensively studied in various preclinical models of inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these studies, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome, resulting in a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-7-8-20-11(9)13(19)16-17-14(21)15-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,19)(H2,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKNXBMKNSZGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NNC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)
![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)

![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)

![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)
![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)

![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)